METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE
Description
Properties
IUPAC Name |
methyl 4-[2-(3-chloro-4-fluoroanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF2N2O4/c1-27-19(26)16-8-17(12-6-10(21)2-5-15(12)24-16)28-9-18(25)23-11-3-4-14(22)13(20)7-11/h2-8H,9H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPBXHKMEWDGRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)OCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-chloro-4-fluoroaniline with methyl 6-fluoroquinoline-2-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinoline derivatives.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH4) can convert the carbamoyl group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different applications.
Scientific Research Applications
METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-{[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-FLUOROQUINOLINE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to three analogs with shared motifs:
A. Methyl 4-{[(4-Chloro-2-Fluorophenyl)Carbamoyl]Methoxy}-6-Methoxyquinoline-2-Carboxylate ()
- Molecular Formula : C₂₀H₁₆ClFN₂O₅
- Molecular Weight : 418.8 g/mol
- Key Differences :
- Position 6 substituent: Methoxy (-OCH₃) vs. fluoro (-F) in the target compound.
- Phenyl ring substitution: 4-chloro-2-fluorophenyl vs. 3-chloro-4-fluorophenyl in the target.
- The shifted chloro and fluoro positions on the phenyl ring could influence intermolecular interactions (e.g., halogen bonding) in biological targets .
B. Methyl 2-(4-Chlorophenyl)-6-Methyl-4-Thioxo-2H,3H,5H-3,5-Diazinecarboxylate ()
- Molecular Formula : C₁₃H₁₃ClN₂O₂S
- Molecular Weight : 296.77 g/mol
- Key Differences: Core structure: Diazine (a six-membered ring with two nitrogen atoms) vs. quinoline. Functional groups: Thioketone (C=S) at position 4 vs. carbamoyl methoxy in the target.
- Implications :
C. Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-Fluorophenyl)Ureido)Phenyl)Thiazol-4-yl)Methyl)Piperazin-1-yl)Acetate (10c, )
- Molecular Formula : C₂₄H₂₄ClFN₆O₃S
- Molecular Weight : 532.2 g/mol
- Key Similarities :
- Shared 3-chloro-4-fluorophenyl substituent.
- Ureido and thiazole motifs (vs. carbamate in the target).
- Implications: The ureido-thiazole system in 10c may enhance hydrogen-bonding capacity compared to the carbamate-linked quinoline in the target. Higher molecular weight (532.2 vs. ~435) could reduce membrane permeability but improve target specificity .
Comparative Data Table
Key Research Findings
Substituent Position Effects :
- The 3-chloro-4-fluorophenyl group (shared by the target and compound 10c) is associated with enhanced lipophilicity (LogP ~3.5 inferred) compared to analogs with shifted halogens (e.g., 4-chloro-2-fluorophenyl in ) .
- Fluorine at position 6 (target) vs. methoxy () may reduce metabolic oxidation but increase electronegativity, influencing target binding .
Core Structure Impact: Quinoline derivatives (target and ) exhibit planar aromatic systems conducive to π-π stacking, whereas thiazole-piperazine systems () offer conformational flexibility for targeting allosteric sites .
Synthetic Yields :
- Compound 10c () was synthesized in 90.4% yield, suggesting efficient coupling strategies for ureido-thiazole systems. Similar methodologies could be adapted for synthesizing the target compound .
Biological Activity
Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate, also known as L479-0479, is a compound with potential therapeutic applications, particularly in the fields of antimicrobial and anticancer treatments. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.
- Molecular Formula : C21H18ClFN2O6
- Molecular Weight : 448.83 g/mol
- Partition Coefficient (logP) : 3.734
- Water Solubility (LogSw) : -4.11
- Acid Dissociation Constant (pKa) : 9.02
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including L479-0479. Quinoline compounds exhibit a range of biological activities:
-
Antibacterial Effects :
- Quinoline derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds containing similar structural motifs have demonstrated minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant strains, outperforming standard antibiotics like ciprofloxacin .
-
Antiviral Properties :
- In vitro evaluations reveal that certain quinoline derivatives inhibit viral replication effectively. For example, derivatives with electron-withdrawing groups on the anilide ring exhibited enhanced antiviral activity against dengue virus serotype 2, with selectivity indices indicating low cytotoxicity .
- Mechanism of Action :
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties:
- Cell Line Studies :
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The biological activity of L479-0479 is influenced by its structural components:
- Chloro and Fluoro Substituents : The presence of halogen atoms like chlorine and fluorine has been shown to enhance lipophilicity and biological activity.
- Carbamoyl Group : This functional group appears to play a critical role in receptor binding and activity modulation.
Case Studies
- In Vivo Studies :
-
Clinical Relevance :
- The potential for developing L479-0479 as a therapeutic agent in treating infections caused by resistant bacteria or as an adjunct therapy in cancer treatment is being explored in ongoing research initiatives.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be validated?
- Methodology :
- Step 1 : Use a multi-step synthesis involving carbamoylation and esterification. For example, analogous quinoline derivatives are synthesized via condensation of substituted anilines with carbonyl intermediates, followed by esterification using methyl iodide in acetone under reflux with potassium carbonate as a base .
- Step 2 : Monitor reaction progress via TLC and purify intermediates via recrystallization or column chromatography.
- Validation : Confirm reaction efficiency using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Compare yields with computational predictions from Density Functional Theory (DFT) studies to validate reaction pathways .
Q. Which spectroscopic techniques are critical for structural confirmation, and how should data conflicts be resolved?
- Key Techniques :
- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., mean C–C bond length accuracy: ±0.002 Å) .
- NMR/FT-IR : Assign functional groups (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹; quinoline proton shifts at δ 8.5–9.0 ppm).
Q. What safety protocols are essential when handling this compound?
- Critical Measures :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/skin contact.
- In case of exposure: Wash skin with soap/water, flush eyes with saline, and seek medical attention. Provide safety data sheets (SDS) to healthcare providers .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Optimization Strategies :
- Catalyst Screening : Test bases (e.g., K₂CO₃ vs. NaH) to enhance esterification efficiency .
- Solvent Effects : Compare polar aprotic solvents (DMF, acetone) for carbamoyl intermediate stability.
- Temperature Control : Reflux at 60–80°C for 5–8 hours to balance reaction rate and byproduct formation .
Q. How can discrepancies between experimental and computational spectral data be addressed?
- Troubleshooting :
- DFT Refinement : Incorporate dispersion corrections (e.g., Grimme’s D3) to better model van der Waals interactions in crystal packing .
- Solvent Modeling : Use implicit solvent models (e.g., PCM) to simulate NMR chemical shifts in solution .
Q. What methodologies are suitable for evaluating biological activity (e.g., enzyme inhibition)?
- Assay Design :
- In Vitro Testing : Use P-glycoprotein inhibition assays with cell lines (e.g., Caco-2) to measure IC₅₀ values.
- Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .
Q. How can lipophilicity and other physicochemical properties be determined experimentally?
- Experimental Approach :
- HPLC Retention Time : Measure capacity factor (log k) using a C18 column and methanol/water gradients to estimate log P .
- Shake-Flask Method : Partition compound between octanol/water phases and quantify via UV-Vis spectroscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
